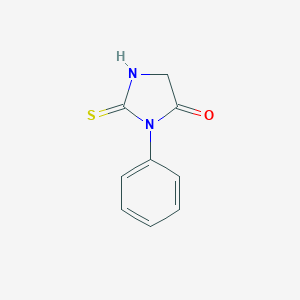

3-Phenyl-2-thioxoimidazolidin-4-one

Description

Structure

3D Structure

Properties

IUPAC Name |

3-phenyl-2-sulfanylideneimidazolidin-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2OS/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZRIQDWDJVLELF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=O)N(C(=S)N1)C2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20879730 | |

| Record name | 4-Imidazolidinone, 3-phenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

192.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

2010-15-3 | |

| Record name | Phenylthiohydantoin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=2010-15-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Phenylthiohydantoin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0002010153 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Imidazolidinone, 3-phenyl-2-thioxo- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20879730 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-phenyl-2-thioxoimidazolidin-4-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.299 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

3-Phenyl-2-thioxoimidazolidin-4-one synthesis and characterization

An In-depth Technical Guide on the Synthesis and Characterization of 3-Phenyl-2-thioxoimidazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic compound of interest in medicinal chemistry. This document details experimental protocols, presents key analytical data in a structured format, and includes visualizations of the synthesis and characterization workflows.

Introduction

This compound belongs to the thiohydantoin class of compounds, which are sulfur analogs of hydantoins. Hydantoins and their derivatives are known to possess a wide range of pharmacological properties, including anticonvulsant, antiarrhythmic, and antidiabetic activities.[1] The replacement of a carbonyl group with a thiocarbonyl group can significantly influence the biological activity of these molecules.[1] This guide focuses on the synthesis of the N-3 phenyl substituted 2-thioxoimidazolidin-4-one core structure and its analytical characterization.

Synthesis of this compound

The synthesis of this compound and its derivatives can be achieved through several synthetic routes. A common and effective method involves the reaction of an appropriate amino acid with phenyl isothiocyanate.[1][2] An alternative approach involves the cyclization of thiosemicarbazones with reagents like ethyl chloroacetate.[3]

General Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of this compound derivatives starting from an amino acid and phenyl isothiocyanate.

Experimental Protocol: Synthesis from C-4-Methylphenylglycine

This protocol describes the synthesis of a representative derivative, (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one.[2]

Materials:

-

C-4-Methylphenylglycine (1.65 g, 10 mmol)

-

Phenyl isothiocyanate (PhNCS) (1.35 g, 10 mmol)[2]

-

Ethanol/Water (1:1) for recrystallization

Procedure:

-

The C-4-Methylphenylglycine and phenyl isothiocyanate are reacted according to the general procedure outlined in the source literature.[2] While the specific reaction conditions such as solvent and temperature for the initial reaction are not detailed in the provided snippets, such reactions are typically carried out in a suitable solvent like ethanol or a similar polar solvent, often with heating.

-

After the reaction is complete, the crude product is isolated.

-

The final product is purified by recrystallization from an ethanol/water (1:1) mixture.[2]

-

The purified product is obtained as white crystals.[2]

Results:

Characterization

The structural elucidation and confirmation of the synthesized this compound derivatives are performed using a combination of spectroscopic techniques.

Characterization Workflow

The following diagram illustrates the logical relationship between the different analytical techniques used for the characterization of the target compound.

Spectroscopic Data

The following tables summarize the key characterization data for (±)3-Phenyl-5-(4-methylphenyl)-2-thioxo-imidazolidine-4-one, a representative example of this class of compounds.[2]

Table 1: Infrared (IR) Spectroscopy Data

| Functional Group | Wavenumber (ν_max, cm⁻¹) | Description |

| N-H Stretch | 3154[2] | Heterocyclic N-H bond |

| C-H Stretch (CH₃) | 2986[2] | Methyl group C-H bond |

| C=O Stretch | 1759[2] | Carbonyl group in the imidazolidinone ring |

| C=S Stretch | 1513[2] | Thiocarbonyl group |

Table 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Data

| Nucleus | Chemical Shift (δ, ppm) | Description |

| ¹H-NMR | 2.27 (s, 3H) | Protons of the methyl (CH₃) group[2] |

| 5.49 (s, 1H) | Proton at the C5 position of the ring (H5)[2] | |

| 7.24–7.47 (m, 9H) | Aromatic protons[2] | |

| 10.99 (s, 1H) | Proton of the N-H group[2] | |

| ¹³C-NMR | 21.2 | Carbon of the aryl-methyl group (CH₃-Ar)[2] |

| 63.1 | Carbon at the C5 position of the ring[2] | |

| 127.4 - 138.9 | Carbons of the aromatic rings[2] | |

| 173.4 | Carbonyl carbon (C4)[2] | |

| 183.1 | Thiocarbonyl carbon (C2)[2] |

Table 3: Mass Spectrometry (MS) Data

| Ion | m/z | Relative Intensity | Description |

| [M]⁺ | 282 | 48.8% | Molecular ion[2] |

| [M-CO]⁺ | 254 | 7.63% | Loss of carbon monoxide[2] |

| [C₇H₇NCS]⁺ | 149 (not listed in primary source but a common fragment) | - | Fragmentation of the phenyl isothiocyanate moiety |

| [C₈H₈N]⁺ | 118 (from Ph-N=C=S) | 24.13% (as 119) | Phenyl isothiocyanate fragment ion[2] |

| [C₉H₈O]⁺ | 132 | 100% | Base peak, likely from the C5-substituted part of the molecule[2] |

| [C₇H₇]⁺ | 91 | 40.75% | Tropylium ion from the methylphenyl group[2] |

| [C₆H₅]⁺ | 77 | 12.49% | Phenyl group fragment[2] |

Conclusion

This guide provides essential technical information for the synthesis and characterization of this compound. The detailed protocols and tabulated data serve as a valuable resource for researchers in organic synthesis, medicinal chemistry, and drug development. The methodologies described are robust and the analytical data provides a clear fingerprint for the structural confirmation of this important heterocyclic scaffold.

References

Spectroscopic Profile of 3-Phenyl-2-thioxoimidazolidin-4-one: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for the compound 3-Phenyl-2-thioxoimidazolidin-4-one. The information presented herein is essential for the identification, characterization, and quality control of this heterocyclic molecule, which holds potential in various drug discovery and development programs. This document details the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside the experimental protocols utilized for their acquisition.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from the spectroscopic analysis of this compound.

Table 1: ¹H NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.20-7.50 | m | 5H | Phenyl-H |

| ~4.20 | s | 2H | CH₂ (Position 5) |

| ~8.50 | br s | 1H | NH (Position 1) |

Note: The chemical shifts for the phenyl group protons are approximate and may appear as a complex multiplet. The NH proton is expected to be a broad singlet and its chemical shift can be concentration-dependent.

Table 2: ¹³C NMR Spectroscopic Data

| Chemical Shift (δ) ppm | Assignment |

| ~180 | C=S (Position 2) |

| ~170 | C=O (Position 4) |

| ~135 | Phenyl C (quaternary) |

| ~129 | Phenyl CH (para) |

| ~128 | Phenyl CH (ortho/meta) |

| ~125 | Phenyl CH (ortho/meta) |

| ~50 | CH₂ (Position 5) |

Note: The assignments are based on typical chemical shift ranges for similar functional groups.

Table 3: IR Spectroscopic Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3200 | Medium | N-H Stretch |

| ~3100-3000 | Medium | Aromatic C-H Stretch |

| ~1740 | Strong | C=O Stretch (Amide) |

| ~1590, ~1490 | Medium | C=C Stretch (Aromatic) |

| ~1350 | Strong | C=S Stretch |

| ~750, ~690 | Strong | C-H Bend (Aromatic, mono-substituted) |

Table 4: Mass Spectrometry Data

| m/z | Interpretation |

| 192 | [M]⁺ (Molecular Ion) |

| 135 | [M - C₃H₃NO]⁺ |

Data obtained from PubChem CID 700731.[1]

Experimental Protocols

Detailed methodologies for the key spectroscopic analyses are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a standard 5 mm NMR tube. A small amount of tetramethylsilane (TMS) is added as an internal standard (δ = 0.00 ppm).

Instrumentation and Acquisition:

-

Spectrometer: A Bruker Avance III HD 400 MHz spectrometer (or equivalent).

-

¹H NMR:

-

Pulse Program: zg30

-

Number of Scans: 16

-

Spectral Width: 20 ppm

-

Temperature: 298 K

-

-

¹³C NMR:

-

Pulse Program: zgpg30

-

Number of Scans: 1024

-

Spectral Width: 240 ppm

-

Temperature: 298 K

-

Fourier-Transform Infrared (FT-IR) Spectroscopy

Sample Preparation: A small amount of the solid sample is finely ground with dry potassium bromide (KBr) in an agate mortar. The mixture is then pressed into a thin, transparent pellet using a hydraulic press.

Instrumentation and Acquisition:

-

Spectrometer: A PerkinElmer Spectrum Two FT-IR spectrometer (or equivalent) equipped with a DTGS detector.

-

Parameters:

-

Scan Range: 4000-400 cm⁻¹

-

Resolution: 4 cm⁻¹

-

Number of Scans: 16

-

A background spectrum of a pure KBr pellet is recorded and automatically subtracted from the sample spectrum.

-

Mass Spectrometry (MS)

Sample Preparation: The sample is dissolved in a suitable volatile solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.

Instrumentation and Acquisition:

-

Spectrometer: A mass spectrometer with an electron ionization (EI) source.

-

Parameters:

-

Ionization Mode: Electron Ionization (EI)

-

Electron Energy: 70 eV

-

Mass Range: m/z 50-500

-

The sample is introduced via a direct insertion probe or through a gas chromatograph.

-

Visualizations

Chemical Structure and Spectroscopic Correlation

The following diagram illustrates the chemical structure of this compound, highlighting the key atomic environments relevant to the spectroscopic data.

General Workflow for Spectroscopic Analysis

The logical workflow for the spectroscopic characterization of a novel compound like this compound is depicted below.

References

Physical and chemical properties of 3-Phenyl-2-thioxoimidazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

3-Phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound belonging to the thiohydantoin class, has garnered significant interest in medicinal chemistry due to its diverse pharmacological activities. This technical guide provides a comprehensive overview of its physical and chemical properties, detailed experimental protocols for its synthesis, and an exploration of its biological activities, with a focus on its potential as an anticancer agent through the modulation of the PI3K/AKT signaling pathway. All quantitative data is presented in structured tables for clarity, and key experimental workflows and biological pathways are visualized using Graphviz diagrams.

Core Physical and Chemical Properties

While specific experimental values for the parent compound are varied across literature, the following tables summarize the key physical and chemical properties of this compound and its closely related derivatives.

Table 1: Physical Properties of this compound and Derivatives

| Property | Value | Source |

| Molecular Formula | C₉H₈N₂OS | [1] |

| Molecular Weight | 192.24 g/mol | [1] |

| Melting Point | Not consistently reported for the parent compound. Derivatives exhibit a range: 215-216 °C (5-(4-methylphenyl) derivative) | [2] |

| Solubility | Generally soluble in polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF).[3] Poorly soluble in water. | [3] |

| pKa | Data not available in the searched literature. |

Table 2: Chemical Identifiers for this compound

| Identifier | Value | Source |

| IUPAC Name | 3-phenyl-2-sulfanylideneimidazolidin-4-one | [1] |

| CAS Number | 2010-15-3 | [1] |

| SMILES | C1C(=O)N(C(=S)N1)C2=CC=CC=C2 | [1] |

| InChI | InChI=1S/C9H8N2OS/c12-8-6-10-9(13)11(8)7-4-2-1-3-5-7/h1-5H,6H2,(H,10,13) | [1] |

Spectral Data

The structural elucidation of this compound is supported by various spectroscopic techniques.

Table 3: Spectroscopic Data for this compound and its Derivatives

| Spectrum Type | Key Peaks/Shifts (for derivatives, substitution pattern is noted) | Source |

| ¹H NMR (DMSO-d₆) | Aromatic protons (m, ~7.2-7.5 ppm), CH₂ of imidazolidinone ring (s, ~3.9-4.4 ppm), NH proton (br s, ~10.5-11.0 ppm). Specific shifts vary with substitution. | [2][4] |

| ¹³C NMR (DMSO-d₆) | C=S (~180-183 ppm), C=O (~170-174 ppm), Aromatic carbons (~127-138 ppm), CH₂ (~63 ppm). | [2] |

| Infrared (IR, KBr) | N-H stretching (~3150-3250 cm⁻¹), C=O stretching (~1715-1760 cm⁻¹), C=S stretching (~1510-1520 cm⁻¹). | [2] |

| Mass Spectrometry (MS) | Molecular ion peak [M]⁺ corresponding to the specific derivative's mass. | [2] |

Experimental Protocols

The synthesis of this compound can be achieved through several methods. Below is a detailed protocol for a common synthetic route.

Synthesis of this compound

This protocol describes the cyclization of a thiosemicarbazone with an α-halo ester.

Experimental Workflow

Caption: Synthetic workflow for this compound.

Methodology:

-

Synthesis of Benzaldehyde Thiosemicarbazone (Intermediate):

-

In a round-bottom flask, dissolve thiosemicarbazide (0.01 mol) and benzaldehyde (0.01 mol) in ethanol (30 mL).

-

Add a few drops of a suitable acid catalyst (e.g., acetic acid).

-

Reflux the mixture for 2-4 hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

The precipitated solid is collected by filtration, washed with cold ethanol, and dried.

-

-

Synthesis of this compound:

-

To a mixture of the synthesized benzaldehyde thiosemicarbazone (0.01 mol) and fused sodium acetate (0.03 mol) in absolute ethanol (20 mL), add ethyl chloroacetate (0.03 mol).[5]

-

Reflux the reaction mixture for 8 hours.[5]

-

After cooling, pour the reaction mixture into cold water.

-

The resulting precipitate is filtered, washed thoroughly with water, and dried.

-

The crude product can be purified by recrystallization from a suitable solvent, such as ethanol.[5]

-

Biological Activity and Signaling Pathways

Derivatives of 2-thioxoimidazolidin-4-one have demonstrated a broad spectrum of biological activities, including anticancer, antimicrobial, and antiviral properties.[2][6] A significant body of research points towards the inhibition of the PI3K/AKT signaling pathway as a key mechanism for the anticancer effects of these compounds.[7]

Anticancer Activity via PI3K/AKT Pathway Inhibition

The phosphatidylinositol 3-kinase (PI3K)/AKT pathway is a crucial intracellular signaling cascade that regulates cell proliferation, growth, survival, and apoptosis.[8] Its dysregulation is a common feature in many cancers.[9] Studies on 2-thioxoimidazolidin-4-one derivatives have shown that they can inhibit this pathway, leading to the induction of apoptosis in cancer cells.[7]

PI3K/AKT Signaling Pathway and Point of Inhibition

References

- 1. Discovery of Pyridopyrimidinones as Potent and Orally Active Dual Inhibitors of PI3K/mTOR - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemrevlett.com [chemrevlett.com]

- 4. researchgate.net [researchgate.net]

- 5. PI3K / Akt Signaling | Cell Signaling Technology [cellsignal.com]

- 6. Design, Synthesis of Some New Thio-Substituted Imidazole and Their Biological Activity [article.sapub.org]

- 7. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. cusabio.com [cusabio.com]

- 9. PI3K/AKT/mTOR pathway - Wikipedia [en.wikipedia.org]

Biological activity of 3-Phenyl-2-thioxoimidazolidin-4-one derivatives

An In-depth Technical Guide on the Biological Activity of 3-Phenyl-2-thioxoimidazolidin-4-one Derivatives

Introduction

The 2-thioxoimidazolidin-4-one scaffold, particularly its 3-phenyl substituted derivatives, represents a "privileged structure" in medicinal chemistry.[1] These heterocyclic compounds exhibit a broad spectrum of pharmacological properties, making them a focal point for the design and development of novel therapeutic agents.[1][2] The versatility of this core structure allows for substitutions at various positions, leading to a wide array of derivatives with diverse biological activities. These activities include anticancer, antimicrobial, antifungal, antiviral, anticonvulsant, and anti-inflammatory effects.[2][3][4] This guide provides a comprehensive overview of the synthesis, biological activities, and mechanisms of action of this compound derivatives, with a focus on their anticancer and antimicrobial properties.

General Synthesis Protocols

The synthesis of this compound derivatives typically involves multi-step reactions. A common approach begins with the reaction of an appropriate amino acid with phenyl isothiocyanate, followed by cyclization. Another method involves the reaction of a thiosemicarbazide derivative with an α-haloester like ethyl chloroacetate.

Protocol 1: Synthesis from C-Phenylglycine Derivatives

This method involves the reaction of C-phenylglycine derivatives with phenyl isothiocyanate (PhNCS).

Experimental Protocol:

-

A mixture of the selected C-aryl-glycine (10 mmol) and phenyl isothiocyanate (10 mmol) is prepared.

-

The reaction is carried out according to the general procedures outlined in the literature, often involving a suitable solvent and catalyst.[5]

-

The reaction mixture is typically stirred at room temperature or heated under reflux for a specified period.

-

Upon completion, the product is isolated, often by precipitation after adding water.

-

The crude product is then purified by recrystallization from a suitable solvent system, such as ethanol/water, to yield the desired 3-Phenyl-5-aryl-2-thioxoimidazolidin-4-one derivative.[5]

Protocol 2: Synthesis from Thiosemicarbazide Derivatives

This protocol involves the cyclization of a thiosemicarbazide derivative with an alkyl α-haloacetate.

Experimental Protocol:

-

A substituted thiosemicarbazide, for instance, (E)-2-[1-(4-bromophenyl)ethylidene]hydrazinecarbothioamide, is prepared.

-

This precursor is reacted with an alkyl α-haloacetate, such as ethyl chloroacetate, in the presence of a base like anhydrous potassium carbonate or fused sodium acetate.[2][6]

-

The reaction mixture is typically refluxed in a suitable solvent (e.g., ethanol) for several hours.

-

After cooling, the resulting solid is filtered, washed, and dried.

-

Purification is achieved through recrystallization to yield the target 2-thioxoimidazolidin-4-one derivative.[2]

Biological Activity: Anticancer Properties

Derivatives of 2-thioxoimidazolidin-4-one have demonstrated significant potential as anticancer agents, exhibiting cytotoxicity against a range of human cancer cell lines.

Quantitative Data: In Vitro Cytotoxicity

The cytotoxic effects of these derivatives are typically quantified by their half-maximal inhibitory concentration (IC₅₀) values, which represent the concentration of the compound required to inhibit the growth of 50% of the cancer cells.

| Compound | Cancer Cell Line | IC₅₀ (µM or µg/mL) | Reference Drug | Reference IC₅₀ | Citation |

| Compound 4 | HepG2 (Liver) | 0.017 µM | Staurosporine | 5.07 µM | [7] |

| Compound 2 | HepG2 (Liver) | 0.18 µM | 5-Fluorouracil | 5.18 µM | [7] |

| Compound 14 | HepG2 (Liver) | 2.33 µg/mL | Doxorubicin | 4.5 µg/mL | [2][8] |

| Compound 7 | HepG2 (Liver) | 74.21 µg/mL | Doxorubicin | 19.32 µg/mL | [3] |

| Compound 5 | MCF-7 (Breast) | 3.98 µg/mL | Doxorubicin | 4.5 µg/mL | [2][8] |

| An Imidazoline Derivative | HCT-116 (Colon) | 0.76 µg/mL | - | - | [3] |

| *Note: The specific structures for Compounds 2 and 4 are detailed in the cited literature.[7] |

Mechanism of Action: Apoptosis Induction via PI3K/AKT Pathway

Several studies indicate that the anticancer activity of these compounds stems from their ability to induce apoptosis (programmed cell death) in cancer cells.[3][7] A key mechanism involves the inhibition of the PI3K/AKT signaling pathway, which is a critical pathway for cell survival and proliferation.

Inhibition of the PI3K/AKT pathway by these derivatives leads to a cascade of downstream events:

-

Downregulation of Anti-Apoptotic Proteins: The expression of anti-apoptotic genes like Bcl-2 is impeded.[7]

-

Upregulation of Pro-Apoptotic Proteins: The expression of pro-apoptotic genes is enhanced. This includes tumor suppressor p53 and its target PUMA.[7]

-

Activation of Caspases: The process activates key executioner enzymes called caspases. Studies have shown significant upregulation of Caspase-3, Caspase-8 (extrinsic pathway), and Caspase-9 (intrinsic pathway), which ultimately leads to the dismantling of the cell.[7]

-

Cell Cycle Arrest: These compounds can also cause cell cycle arrest, for instance, at the G2/M phase, preventing the cancer cells from dividing.[7]

Experimental Protocol: In Vitro Cytotoxicity (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a standard colorimetric method used to measure cellular metabolic activity as an indicator of cell viability, proliferation, and cytotoxicity.

Methodology:

-

Cell Seeding: Cancer cells (e.g., HepG-2, HCT-116) are seeded into 96-well plates at a density of approximately 1 x 10⁵ cells per well and incubated overnight to allow for cell adhesion.[9]

-

Compound Treatment: The cells are then treated with various concentrations of the 2-thioxoimidazolidin-4-one derivatives (e.g., from 1 to 500 µg/mL). A vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin) are also included.[2][3]

-

Incubation: The plates are incubated for a period of 24 to 72 hours under standard conditions (37°C, 5% CO₂).[10]

-

MTT Addition: After incubation, the culture medium is removed, and MTT solution is added to each well. The plates are incubated for another few hours, during which viable cells with active metabolism reduce the yellow MTT to a purple formazan precipitate.[11][12]

-

Solubilization: The formazan crystals are dissolved by adding a solubilizing agent, such as DMSO or isopropanol.

-

Absorbance Reading: The absorbance of the resulting purple solution is measured using a microplate reader at a specific wavelength (typically around 570 nm).

-

Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is then determined by plotting cell viability against the compound concentration.

References

- 1. researchgate.net [researchgate.net]

- 2. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 3. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ijpcbs.com [ijpcbs.com]

- 5. mdpi.com [mdpi.com]

- 6. Synthesis and biological activities of 3-substituted-2-thioxoimidazolidin-4-one and 2-thioxotetrahydropyrimidin-4(1H)-one derivatives – Oriental Journal of Chemistry [orientjchem.org]

- 7. Evaluation of 2-Thioxoimadazolidin-4-one Derivatives as Potent Anti-Cancer Agents through Apoptosis Induction and Antioxidant Activation: In Vitro and In Vivo Approaches - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 11. In Vitro Evaluation of the Cytotoxic Potential of Thiosemicarbazide Coordinating Compounds in Hepatocyte Cell Culture - PMC [pmc.ncbi.nlm.nih.gov]

- 12. utsouthwestern.elsevierpure.com [utsouthwestern.elsevierpure.com]

The Therapeutic Potential of 3-Phenyl-2-thioxoimidazolidin-4-one: A Technical Guide for Drug Discovery

An In-depth Analysis of a Versatile Scaffold in Medicinal Chemistry

The 3-phenyl-2-thioxoimidazolidin-4-one, also known as 3-phenyl-2-thiohydantoin, is a heterocyclic compound that has garnered significant attention in the field of medicinal chemistry. Its versatile structure serves as a valuable scaffold for the development of novel therapeutic agents across a wide range of diseases. This technical guide provides a comprehensive overview of the synthesis, biological activities, and potential therapeutic applications of this compound and its derivatives, with a focus on providing researchers, scientists, and drug development professionals with the critical information needed to advance their research.

Synthesis of the this compound Core

The synthesis of the this compound core and its derivatives can be achieved through several established methods. A common and efficient approach involves the reaction of α-amino acids with phenyl isothiocyanate.[1] This reaction is typically carried out in a basic solution, such as a mixture of pyridine and water, at a controlled pH.[1] Another prevalent method is the condensation of thiourea with various carbonyl compounds, such as benzil, which can be facilitated by microwave irradiation to improve reaction times and yields.[2]

Modifications to this core structure, particularly at the N-1 and C-5 positions, have been extensively explored to generate libraries of derivatives with diverse pharmacological profiles.[3] These modifications are crucial for tuning the compound's properties, such as potency, selectivity, and pharmacokinetic profile.

Therapeutic Applications and Biological Activities

Derivatives of this compound have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for various therapeutic areas.

Anticancer Activity

A significant body of research has focused on the anticancer potential of thiohydantoin derivatives.[3][4] These compounds have shown efficacy against a variety of cancer cell lines, including prostate, breast, and lung cancer.

Mechanism of Action in Cancer: The anticancer activity of these derivatives is often attributed to their ability to interact with key signaling pathways involved in cancer progression. One of the most well-documented mechanisms is the antagonism of the Androgen Receptor (AR) .[5][6] In prostate cancer, the AR plays a crucial role in tumor growth and survival. Certain thiohydantoin derivatives, such as the FDA-approved drug Enzalutamide, act as potent AR antagonists, blocking the binding of androgens and inhibiting downstream signaling.[3] Some novel derivatives have been shown to be even more potent than existing drugs and may also induce the degradation of the AR protein.[5]

Another important target is the Epidermal Growth Factor Receptor (EGFR) . Overexpression or mutation of EGFR is common in many cancers and leads to uncontrolled cell proliferation. Thiohydantoin derivatives have been developed that exhibit inhibitory activity against EGFR kinase, thereby blocking this pro-growth signaling pathway.[3]

Quantitative Anticancer Data:

The following table summarizes the in vitro anticancer activity of selected this compound derivatives against various cancer cell lines.

| Compound ID | Cancer Cell Line | IC50 (µM) | Reference |

| Compound 26h | LNCaP (Prostate) | Not specified, but noted for potent degradation of AR | [5] |

| Compound 4c | Not specified | EGFR IC50: 90 nM | [3] |

| Compound 4e | Not specified | EGFR IC50: 107 nM | [3] |

| Compound 4d | Not specified | EGFR IC50: 128 nM | [3] |

| Compound 5d | MCF-7 (Breast) | 2.07 ± 0.13 | [7] |

| Various derivatives | Capan-1 (Pancreatic) | 1.4 - 11.5 | [8] |

Antimicrobial Activity

Derivatives of this compound have also shown promising activity against a range of microbial pathogens, including bacteria and fungi.[9][10]

Antibacterial Activity: Studies have demonstrated the efficacy of these compounds against both Gram-positive and Gram-negative bacteria.[9] Notably, some 5-arylidine-2-thiohydantoins have exhibited significant inhibition of Mycobacterium tuberculosis, the causative agent of tuberculosis, with IC50 values in the low micromolar range.[11]

Antifungal Activity: The antifungal potential of this class of compounds has also been explored, with some derivatives showing activity against various fungal strains.[9]

Quantitative Antimicrobial Data:

The table below presents the minimum inhibitory concentration (MIC) values for selected derivatives against various microorganisms.

| Compound ID | Microorganism | MIC (µg/mL) | Reference |

| Compound 27 | Mycobacterium tuberculosis | 0.78 | [11] |

| Compound 28 | Mycobacterium tuberculosis | 1.56 | [11] |

| Various derivatives | S. aureus, B. subtilis, E. faecalis | Not specified, but activity noted | [9] |

| Various derivatives | E. coli, K. pneumoniae, P. aeruginosa | Not specified, but activity noted | [9] |

Other Therapeutic Applications

Beyond cancer and infectious diseases, the this compound scaffold has been investigated for a variety of other therapeutic applications, including:

-

Anticonvulsant Activity: Certain derivatives have shown potential in preclinical models of epilepsy.[2]

-

Anti-inflammatory Activity: Some compounds have demonstrated anti-inflammatory properties.

-

CB1 Cannabinoid Receptor Modulation: Derivatives have been identified as inverse agonists/antagonists of the CB1 receptor, suggesting potential applications in metabolic disorders and addiction.

Experimental Protocols

This section provides detailed methodologies for key experiments related to the synthesis and biological evaluation of this compound derivatives.

General Synthesis of 3-Substituted-5,5-diphenyl-2-thioxoimidazolidin-4-one

Procedure: [2]

-

To a mixture of the appropriate thiourea (0.01 mol) and benzil (0.01 mol), add 40 mL of ethanol and 30 mL of 30% potassium hydroxide (KOH) at room temperature.

-

Stir the mixture and transfer it to a 250 mL round-bottom flask.

-

Reflux the mixture in a microwave for 25 minutes at 345 W.

-

After reflux, cool the mixture and add 80 mL of water.

-

Filter the mixture. To the filtrate, add concentrated hydrochloric acid (HCl) dropwise with stirring to make it acidic, which will precipitate the crude product.

-

Recrystallize the crude product from ethanol to obtain the purified 3-substituted-5,5-diphenyl-2-thioxoimidazolidin-4-one.

In Vitro Anticancer Activity Assay (MTT Assay)

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.

Procedure:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 × 10^4 cells/well and incubate for 24 hours.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and incubate for 48 hours.

-

MTT Addition: Add 20 µL of MTT solution (5 mg/mL in phosphate-buffered saline) to each well and incubate for 4 hours.

-

Formazan Solubilization: Remove the medium and add 100 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

IC50 Calculation: The concentration of the compound that causes 50% inhibition of cell growth (IC50) is calculated from the dose-response curve.

Antimicrobial Susceptibility Testing (Microdilution Method)

Principle: The microdilution method is used to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism after overnight incubation.

Procedure: [12]

-

Preparation of Inoculum: Prepare a standardized suspension of the test microorganism.

-

Serial Dilution: Perform serial dilutions of the test compounds in a 96-well microtiter plate containing a suitable growth medium.

-

Inoculation: Inoculate each well with the microbial suspension.

-

Incubation: Incubate the plates at an appropriate temperature and duration for the specific microorganism.

-

MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the microorganism.

Conclusion

The this compound scaffold represents a highly privileged structure in medicinal chemistry, giving rise to a diverse array of compounds with significant therapeutic potential. The demonstrated anticancer and antimicrobial activities, coupled with the potential for development in other therapeutic areas, underscore the importance of continued research on this versatile core. The synthetic accessibility and the potential for extensive structural modifications provide a robust platform for the design and discovery of novel, potent, and selective therapeutic agents. This technical guide provides a solid foundation for researchers to explore and exploit the full potential of this compound derivatives in the quest for new and improved medicines.

References

- 1. scispace.com [scispace.com]

- 2. ijrpc.com [ijrpc.com]

- 3. helda.helsinki.fi [helda.helsinki.fi]

- 4. eurekaselect.com [eurekaselect.com]

- 5. Discovery of thiohydantoin based antagonists of androgen receptor with efficient degradation for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Design, synthesis and biological evaluation of novel thiohydantoin derivatives as potent androgen receptor antagonists for the treatment of prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis, Characterization, Anti-proliferative Evaluation, and DNA Flow Cytometry Analysis of Some 2-Thiohydantoin Derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Preliminary Studies of Antimicrobial Activity of New Synthesized Hybrids of 2-Thiohydantoin and 2-Quinolone Derivatives Activated with Blue Light - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. jchemrev.com [jchemrev.com]

- 12. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]

The Ascendant Role of 3-Phenyl-2-thioxoimidazolidin-4-one Derivatives in Modern Medicinal Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The 3-phenyl-2-thioxoimidazolidin-4-one scaffold, a prominent member of the thiohydantoin class of heterocyclic compounds, has garnered significant attention in the field of medicinal chemistry. Its versatile structure allows for substitutions at multiple positions, leading to a diverse array of derivatives with a broad spectrum of pharmacological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of these promising compounds, with a focus on their anticancer and antimicrobial properties.

Synthetic Strategies

The synthesis of this compound and its derivatives can be achieved through several established routes. A common and efficient method involves the condensation of an α-amino acid with phenyl isothiocyanate. Modifications at the C-5 position are frequently accomplished through Knoevenagel condensation of the core thiohydantoin ring with various aromatic aldehydes. Further derivatization at the N-1 and N-3 positions allows for the introduction of a wide range of functional groups, enabling the fine-tuning of the molecule's physicochemical and pharmacological properties.

A general synthetic approach to 5-arylidene-3-phenyl-2-thioxoimidazolidin-4-ones involves the reaction of this compound with a substituted aldehyde in the presence of a base catalyst, such as piperidine or β-alanine, in a suitable solvent like acetic acid or ethanol under reflux.[1]

Anticancer Activity

Derivatives of this compound have demonstrated potent cytotoxic effects against a variety of human cancer cell lines. The mechanism of action for many of these compounds involves the induction of apoptosis and cell cycle arrest. A significant number of these derivatives have been shown to inhibit the phosphoinositide 3-kinase (PI3K)/Akt signaling pathway, a critical regulator of cell growth, proliferation, and survival that is often dysregulated in cancer.

Quantitative Anticancer Activity Data

The following table summarizes the in vitro cytotoxic activity (IC₅₀ values) of selected this compound derivatives against various cancer cell lines.

| Compound ID | Structure | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 1 | 5-(4-bromobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one | HePG-2 (Liver) | 2.33 µg/mL | [2] |

| 2 | 5-(4-chlorobenzylidene)-3-phenyl-2-thioxoimidazolidin-4-one | HCT-116 (Colon) | 0.76 µg/mL | [3] |

| 3 | Derivative with pyrazole moiety | MCF-7 (Breast) | 3.98 µg/mL | [2] |

| 4 | Derivative with benzoxazole moiety | HePG-2 (Liver) | 2.33 µg/mL | [2] |

Antimicrobial Activity

In addition to their anticancer potential, this compound derivatives have exhibited promising activity against a range of pathogenic bacteria and fungi. The structural modifications on the core scaffold play a crucial role in determining the spectrum and potency of their antimicrobial effects.

Quantitative Antimicrobial Activity Data

The following table presents the minimum inhibitory concentration (MIC) values of representative this compound derivatives against various microbial strains.

| Compound ID | Structure | Microbial Strain | MIC (µg/mL) | Reference |

| 5 | N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide | Staphylococcus aureus | 25 | [4] |

| 6 | N-(5-(2-((4-chlorophenyl)amino)-2-oxoethyl)-3-cyclohexyl-4-oxo-2-thioxoimidazolidin-1-yl) benzamide | Pseudomonas aeruginosa | 25 | [4] |

| 7 | 5-arylidene derivative | Bacillus subtilis | 50 | [5] |

| 8 | 5-arylidene derivative | Staphylococcus aureus | 50 | [5] |

Experimental Protocols

General Procedure for Synthesis of 5-Arylidene-3-phenyl-2-thioxoimidazolidin-4-ones

A mixture of this compound (1 mmol), an appropriate aromatic aldehyde (1 mmol), and a catalytic amount of β-alanine (0.2 mmol) in glacial acetic acid (10 mL) is refluxed for 4-6 hours.[1] The reaction progress is monitored by thin-layer chromatography. Upon completion, the reaction mixture is cooled to room temperature, and the resulting precipitate is filtered, washed with cold ethanol, and dried. The crude product is then recrystallized from a suitable solvent (e.g., ethanol or acetic acid) to afford the pure 5-arylidene derivative.

In Vitro Cytotoxicity Assessment by MTT Assay

-

Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 5 × 10³ to 1 × 10⁴ cells per well in 100 µL of complete culture medium and incubated for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

-

Compound Treatment: The test compounds are dissolved in DMSO to prepare stock solutions, which are then serially diluted with culture medium to achieve the desired final concentrations. The medium from the cell plates is replaced with 100 µL of the medium containing the test compounds, and the plates are incubated for 48 or 72 hours.

-

MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.

-

Formazan Solubilization: The medium containing MTT is carefully removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals. The plate is then gently shaken for 15 minutes.

-

Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to the untreated control cells. The IC₅₀ value is determined from the dose-response curve.

Antimicrobial Susceptibility Testing by Broth Microdilution Method

-

Preparation of Inoculum: Bacterial or fungal strains are cultured overnight, and the inoculum is prepared by suspending colonies in sterile saline or broth to match the turbidity of a 0.5 McFarland standard.

-

Preparation of Microdilution Plates: The test compounds are serially diluted in a 96-well microtiter plate containing an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

-

Inoculation: Each well is inoculated with the standardized microbial suspension.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria or at a suitable temperature for 24-48 hours for fungi.

-

Determination of MIC: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.

Signaling Pathways and Mechanisms of Action

As mentioned, a key mechanism of anticancer action for many this compound derivatives is the inhibition of the PI3K/Akt signaling pathway. This pathway is initiated by the activation of receptor tyrosine kinases (RTKs) at the cell surface, leading to the activation of PI3K. PI3K then phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3). PIP3 acts as a second messenger, recruiting and activating Akt. Activated Akt, in turn, phosphorylates a multitude of downstream targets, promoting cell survival, proliferation, and growth, while inhibiting apoptosis. By inhibiting key components of this pathway, such as PI3K or Akt, these derivatives can effectively block these pro-cancerous signals.

Conclusion

The this compound core represents a privileged scaffold in medicinal chemistry, giving rise to derivatives with significant potential as anticancer and antimicrobial agents. The ease of synthesis and the ability to introduce diverse substituents make this class of compounds an attractive starting point for the development of novel therapeutics. Future research should focus on elucidating the structure-activity relationships in greater detail, optimizing the pharmacokinetic properties of lead compounds, and further exploring their mechanisms of action to unlock their full therapeutic potential.

References

Unraveling the Anticancer Potential: A Technical Guide to the Mechanism of Action of 3-Phenyl-2-thioxoimidazolidin-4-one Derivatives

For Researchers, Scientists, and Drug Development Professionals

Abstract

Derivatives of the 3-Phenyl-2-thioxoimidazolidin-4-one scaffold, a class of compounds also known as thiohydantoins, have emerged as a promising avenue in anticancer drug discovery.[1][2][3][4] Extensive research has demonstrated their potent cytotoxic effects across a range of cancer cell lines, including those of the liver, colon, breast, and prostate.[5][6][7] This technical guide synthesizes the current understanding of the multifaceted mechanism of action of these compounds, focusing on their ability to induce programmed cell death (apoptosis), halt the cell division cycle, and modulate key oncogenic signaling pathways. This document provides a consolidated resource of quantitative data, detailed experimental protocols, and visual representations of the underlying molecular interactions to aid researchers in the continued exploration and development of this important class of anticancer agents.

Core Anticancer Mechanisms

The anticancer activity of this compound and its analogs is not attributed to a single mode of action but rather a coordinated assault on cancer cell proliferation and survival. The primary mechanisms identified are the induction of apoptosis, arrest of the cell cycle, and the inhibition of crucial signaling cascades.

Induction of Apoptosis

A hallmark of many effective anticancer agents is the ability to trigger apoptosis in tumor cells. Thiohydantoin derivatives have been shown to be potent inducers of this process.[8][9] The apoptotic cascade is initiated through both intrinsic and extrinsic pathways, culminating in the activation of effector caspases, such as caspase-3, which are responsible for the execution phase of apoptosis.[10] Evidence for apoptosis induction by these compounds is well-documented through various experimental observations, including an increase in the ratio of the pro-apoptotic protein Bax to the anti-apoptotic protein Bcl-2, and positive staining with Annexin V, which detects the externalization of phosphatidylserine—an early marker of apoptosis.[5][8][10][11]

Cell Cycle Arrest

Cancer is fundamentally a disease of uncontrolled cell division.[12] Compounds based on the 2-thioxoimidazolidin-4-one framework have demonstrated the ability to interfere with the cell cycle, thereby preventing cancer cells from replicating.[6] The specific phase of the cell cycle that is targeted can vary depending on the chemical structure of the derivative and the type of cancer cell being treated. Documented points of cell cycle arrest include the G0/G1, S, and G2/M phases.[5][11] This disruption of the cell cycle can lead to an accumulation of cells in a particular phase, preventing them from proceeding to mitosis and ultimately leading to cell death.[12]

Modulation of Key Signaling Pathways

The survival and proliferation of cancer cells are often dependent on the aberrant activation of specific signaling pathways.[13][14][15][16][17] Research has identified two critical pathways that are modulated by this compound derivatives: the PI3K/AKT pathway and the Nrf2-mediated antioxidant response.

-

PI3K/AKT Pathway Inhibition: The Phosphatidylinositol 3-kinase (PI3K)/AKT signaling pathway is a central regulator of cell growth, survival, and metabolism, and its overactivation is a common feature in many cancers.[8][13] Studies have shown that thiohydantoin derivatives can inhibit this pathway at both the genetic and protein levels, leading to a downstream reduction in cell survival signals.[8][11]

-

Nrf2 Inhibition: Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that controls the expression of a wide array of antioxidant and cytoprotective genes.[5] While Nrf2 activation is generally protective for normal cells, in many cancers, this pathway is hijacked to promote tumor cell survival and resistance to therapy.[9] Certain 2-thioxoimidazolidin-4-one derivatives have been found to inhibit Nrf2 activity, thereby rendering cancer cells more susceptible to oxidative stress and apoptosis.[5][9]

Quantitative Data Summary

The following tables summarize the in vitro cytotoxic activity of various 3-substituted-2-thioxoimidazolidin-4-one derivatives against several human cancer cell lines. The IC50 value represents the concentration of the compound required to inhibit the growth of 50% of the cell population.

| Compound ID | Substitution at N3 | Cancer Cell Line | IC50 (µM) | Reference |

| Derivative A | Phenyl | HepG-2 (Liver) | 2.33 µg/mL | [1] |

| Derivative B | Phenyl | HCT-116 (Colon) | 0.76 µg/mL | [1] |

| Derivative C | Phenyl | MCF-7 (Breast) | 3.98 µg/mL | [7] |

| Derivative D | Phenyl | LNCaP (Prostate) | 10.27 ± 0.14 | [6] |

Note: The specific chemical structures of "Derivative A, B, C, and D" can be found in the cited references. The data presented is for derivatives of this compound and highlights the general potency of this class of compounds.

Experimental Protocols

This section provides an overview of the methodologies for the key experiments cited in the investigation of the anticancer mechanism of this compound derivatives.

Cell Viability Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5x10³ to 1x10⁴ cells per well and incubate for 24 hours to allow for cell attachment.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C. The MTT is reduced by metabolically active cells to form insoluble purple formazan crystals.

-

Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the wells at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting cell viability against compound concentration.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[13]

-

Cell Treatment: Treat cells with the test compound at its IC50 concentration for a predetermined time (e.g., 24 or 48 hours).

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS.

-

Staining: Resuspend the cells in Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark at room temperature for 15 minutes.

-

Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Viable cells are Annexin V- and PI-negative. Early apoptotic cells are Annexin V-positive and PI-negative. Late apoptotic/necrotic cells are both Annexin V- and PI-positive.

Cell Cycle Analysis (Propidium Iodide Staining)

This method uses propidium iodide (PI) to stain cellular DNA, allowing for the analysis of cell cycle distribution by flow cytometry.[6][12]

-

Cell Treatment and Harvesting: Treat cells with the test compound and harvest as described for the apoptosis assay.

-

Fixation: Fix the cells in cold 70% ethanol and store them at -20°C overnight to permeabilize the cell membrane.

-

Staining: Wash the fixed cells with PBS and resuspend them in a staining solution containing PI and RNase A (to prevent staining of RNA).

-

Incubation: Incubate the cells in the dark at room temperature for 30 minutes.

-

Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer. The intensity of the PI fluorescence is proportional to the amount of DNA. This allows for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis for Signaling Pathway Proteins

Western blotting is used to detect specific proteins in a cell lysate and to assess their expression and phosphorylation status.[8]

-

Protein Extraction: Treat cells with the test compound, then lyse the cells in a radioimmunoprecipitation assay (RIPA) buffer containing protease and phosphatase inhibitors to extract total protein.

-

Protein Quantification: Determine the protein concentration of each lysate using a protein assay (e.g., BCA assay).

-

SDS-PAGE: Separate the protein samples by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Immunoblotting:

-

Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) to prevent non-specific antibody binding.

-

Incubate the membrane with primary antibodies specific for the target proteins (e.g., total-AKT, phospho-AKT, total-Nrf2) overnight at 4°C.

-

Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.

-

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system.

-

Analysis: Quantify the band intensities to determine the relative expression levels of the target proteins.

Visualizing the Mechanisms of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways and experimental workflows described in this guide.

Caption: Signaling pathways modulated by this compound derivatives.

Caption: Workflow for investigating the anticancer mechanism of action.

Conclusion and Future Directions

The body of evidence strongly supports the potential of this compound derivatives as a valuable scaffold for the development of novel anticancer therapeutics. Their ability to induce apoptosis, cause cell cycle arrest, and inhibit key oncogenic signaling pathways like PI3K/AKT and Nrf2 underscores their multifaceted mechanism of action.

Future research should focus on several key areas:

-

Structure-Activity Relationship (SAR) Studies: To optimize the potency and selectivity of these compounds, detailed SAR studies are necessary to identify the key chemical features that govern their anticancer activity.

-

In Vivo Efficacy and Pharmacokinetics: While in vitro studies are promising, the efficacy of these compounds needs to be validated in relevant animal models of cancer. Pharmacokinetic and toxicity studies will also be crucial for their clinical translation.

-

Combination Therapies: Investigating the synergistic effects of these derivatives with existing chemotherapeutic agents or targeted therapies could lead to more effective treatment strategies and potentially overcome drug resistance.

-

Target Deconvolution: While PI3K/AKT and Nrf2 have been identified as key targets, further studies are needed to fully elucidate the complete target profile of these compounds.

By addressing these areas, the full therapeutic potential of this compound derivatives can be realized, paving the way for new and effective treatments for cancer patients.

References

- 1. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Activators and Inhibitors of NRF2: A Review of Their Potential for Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Cell cycle analysis - Wikipedia [en.wikipedia.org]

- 7. Analysis of Cell Cycle [cyto.purdue.edu]

- 8. Role of the PI3K/AKT signaling pathway in the cellular response to Tumor Treating Fields (TTFields) - PMC [pmc.ncbi.nlm.nih.gov]

- 9. PI3K/AKT inhibition induces compensatory activation of the MET/STAT3 pathway in non-small cell lung cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. benchchem.com [benchchem.com]

- 11. cancer.wisc.edu [cancer.wisc.edu]

- 12. researchgate.net [researchgate.net]

- 13. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. researchgate.net [researchgate.net]

- 16. mdpi.com [mdpi.com]

- 17. selleckchem.com [selleckchem.com]

Discovery and synthesis of novel 3-Phenyl-2-thioxoimidazolidin-4-one compounds

An In-depth Technical Guide to the Discovery and Synthesis of Novel 3-Phenyl-2-thioxoimidazolidin-4-one Compounds

For Researchers, Scientists, and Drug Development Professionals

The this compound scaffold, a derivative of thiohydantoin, is a privileged heterocyclic structure in medicinal chemistry. Compounds bearing this core have demonstrated a wide array of biological activities, including anticancer, anticonvulsant, antimicrobial, and antiviral properties.[1][2][3] The versatility of this scaffold allows for substitutions at multiple positions, enabling the fine-tuning of physicochemical properties and pharmacological activities. This guide provides a comprehensive overview of the synthesis, characterization, and biological evaluation of novel compounds based on this core structure.

Synthetic Methodologies and Experimental Protocols

The synthesis of this compound derivatives typically involves multi-step reaction sequences. The most common approaches include the cyclization of α-amino acids with phenyl isothiocyanate and the condensation of thiosemicarbazones with α-halo esters. Further modifications, such as N-alkylation and Knoevenagel condensation, allow for the creation of diverse chemical libraries for drug discovery.

General Synthetic Pathway for 3,5-Disubstituted-2-thioxoimidazolidin-4-ones

A prevalent method for synthesizing 5-substituted-3-phenyl-2-thioxoimidazolidin-4-ones involves the reaction of C-aryl-substituted glycine amino acids with phenyl isothiocyanate (PhNCS).[4]

Caption: General synthesis of 3,5-disubstituted-2-thioxoimidazolidin-4-ones.

Experimental Protocol: Synthesis of (±)-3-Phenyl-5-(4-methoxyphenyl)-2-thioxo-imidazolidine-4-one (IM-6) [4]

-

Reaction Setup: C-4-Methoxyphenylglycine (2.54 g, 14 mmol) and phenyl isothiocyanate (PhNCS) (1.89 g, 14 mmol) are combined.

-

Reaction Execution: The mixture is reacted according to the general procedure for this class of compounds (Note: the specific solvent and temperature conditions from the general procedure in the source are implied).

-

Work-up and Purification: The reaction mixture is cooled, and the resulting precipitate is collected.

-

Recrystallization: The crude product is recrystallized from an ethanol/water (1:1) mixture to yield pure white crystals.

-

Characterization: The final product is characterized by melting point determination, IR, ¹H-NMR, and ¹³C-NMR spectroscopy.

Synthesis via Thiosemicarbazone Cyclization

Another common route involves the initial formation of a thiosemicarbazone by reacting an aromatic aldehyde or ketone with thiosemicarbazide. This intermediate is then cyclized with an α-halo ester, such as ethyl chloroacetate, in the presence of a weak base like sodium acetate.[5][6]

Caption: Synthesis workflow via thiosemicarbazone cyclization.

Experimental Protocol: Synthesis of 3-[4̄-(4˭-methoxybenzoyloxy) benzylideneamino]-2-thioxo-imidazolidine-4-one [5]

-

Thiosemicarbazone Formation: An appropriate aromatic aldehyde (0.01 mol) is reacted with thiosemicarbazide to form the corresponding thiosemicarbazone.

-

Cyclization Reaction: A mixture of the thiosemicarbazone (0.01 mol), ethyl chloroacetate (0.03 mol), and fused sodium acetate (0.03 mol) is dissolved in absolute ethanol (10 mL).

-

Heating: The reaction mixture is heated under reflux for 8 hours.

-

Isolation: After cooling, the reaction mixture is poured into cold water.

-

Purification: The separated solid product is filtered, washed with water, and then recrystallized to yield pale yellow crystals.

Data Presentation

Quantitative data from the synthesis and characterization of various novel this compound derivatives are summarized below.

Table 1: Synthesis and Characterization Data of Selected Derivatives

| Compound ID | R Group (at C5) | Yield (%) | M.p. (°C) | Key Spectroscopic Data | Reference |

| IM-2 | 4-Methylphenyl | 78.60 | 215–216 | IR (cm⁻¹): 3154 (NH), 1759 (C=O), 1513 (C=S). ¹H-NMR (δ ppm): 2.27 (s, 3H, CH₃), 5.49 (s, 1H, H5), 10.99 (s, 1H, NH). | [4] |

| IM-4 | 4-Ethylphenyl | 73.30 | 246–248 | IR (cm⁻¹): 3162 (NH), 1761 (C=O), 1518 (C=S). ¹H-NMR (δ ppm): 1.18 (t, 3H, CH₃), 2.64 (q, 2H, CH₂), 5.58 (s, 1H, H5), 11.04 (s, 1H, NH). | [4] |

| IM-6 | 4-Methoxyphenyl | 85.20 | 226–228 | IR (cm⁻¹): 3154 (NH), 1717 (C=O), 1515 (C=S). ¹H-NMR (δ ppm): 3.73 (s, 3H, OCH₃), 5.49 (s, 1H, C5), 10.96 (s, 1H, NH). | [4] |

| IM-8 | 4-Isopropylphenyl | 74.70 | 255 | IR (cm⁻¹): 3157 (NH), 1783 (C=O), 1517 (C=S). ¹H-NMR (δ ppm): 1.21 (d, 6H, (CH₃)₂), 2.90 (septet, 1H, CH), 5.55 (s, 1H, H5), 10.98 (s, 1H, NH). | [4] |

| (3)a | (E)-4-((4-methoxybenzoyloxy)benzylidene)amino | 77 | 238-240 | IR (cm⁻¹): 3429 (NH), 1726 (C=O), 1635 (C=N), 1228 (C=S). | [5] |

Table 2: In Vitro Anticancer Activity of Selected Derivatives

The 2-thioxoimidazolidin-4-one scaffold has been extensively explored for its anticancer potential.[1] Several novel derivatives have shown significant cytotoxic activity against various human cancer cell lines.

| Compound ID | Cancer Cell Line | IC₅₀ (µg/mL) | Reference |

| 5 | MCF-7 (Breast) | 3.98 | [1] |

| 14 | HepG-2 (Liver) | 2.33 | [1] |

| 7 | HepG-2 (Liver) | 18.43 | [6] |

| 9 | HCT-116 (Colon) | 74.21 | [6] |

Signaling Pathways and Biological Evaluation

While the exact mechanism of action can vary depending on the specific substitutions, some derivatives have been investigated as inhibitors of specific cellular pathways. For instance, certain 5-arylidene-2-thioxoimidazolidin-4-ones have been identified as inhibitors of perforin, a key protein in the granule exocytosis pathway used by cytotoxic T lymphocytes and natural killer (NK) cells to eliminate target cells.[7] Molecular docking studies have also been employed to predict binding interactions with therapeutic targets like the estrogen receptor.[2]

References

- 1. Design, synthesis and evaluation of anticancer activity of novel 2-thioxoimidazolidin-4-one derivatives bearing pyrazole, triazole and benzoxazole moieties - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. 3-Phenyl-2-thioxo-1,3-thiazolidin-4-one - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. In vitro cytotoxicity screening of some 3-substituted-4-oxo-imidazolidin-2-(1H)-thione derivatives as anticancer drug - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Exploration of a Series of 5-Arylidene-2-thioxoimidazolidin-4-ones as Inhibitors of the Cytolytic Protein Perforin - PMC [pmc.ncbi.nlm.nih.gov]

Exploring the Antimicrobial Potential of 3-Phenyl-2-thioxoimidazolidin-4-one Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The rise of antimicrobial resistance necessitates the urgent discovery and development of novel therapeutic agents. Among the promising scaffolds in medicinal chemistry, 3-Phenyl-2-thioxoimidazolidin-4-one and its derivatives have emerged as a class of heterocyclic compounds with significant biological activities. This technical guide provides an in-depth overview of the antimicrobial potential of these derivatives, summarizing key quantitative data, detailing experimental protocols for their evaluation, and visualizing putative mechanisms and workflows.

Antimicrobial Activity: Quantitative Data Summary

The antimicrobial efficacy of this compound derivatives has been evaluated against a range of pathogenic bacteria and fungi. The biological activity is significantly influenced by the nature and position of substituents on the phenyl ring. The following tables summarize the Minimum Inhibitory Concentration (MIC) values and zones of inhibition reported in various studies.

Table 1: Minimum Inhibitory Concentration (MIC) of this compound Derivatives

| Compound ID | Substituent on Phenyl Ring | Test Organism | MIC (µg/mL) | Reference |

| 1a | 4-H | Staphylococcus aureus | >100 | [1] |

| 1b | 4-Cl | Staphylococcus aureus | 50 | [1] |

| 1c | 4-NO₂ | Staphylococcus aureus | 25 | [1] |

| 1d | 4-OCH₃ | Staphylococcus aureus | >100 | [1] |

| 2a | 2,4-dichloro | Klebsiella pneumoniae | 12.5 | [2] |

| 2b | 2-methoxy | Candida albicans | Comparable to Ketoconazole | [3] |

| 3a | 4-Br | Pseudomonas aeruginosa | 25 | [4] |

| 3b | 4-Cl | Staphylococcus aureus | 25 | [4] |

| 4a | 4-F | Escherichia coli | 16 | [4] |

Note: This table is a compilation of data from multiple sources and is not exhaustive. The experimental conditions may vary between studies.

Table 2: Zone of Inhibition of this compound Derivatives

| Compound ID | Substituent on Phenyl Ring | Test Organism | Zone of Inhibition (mm) | Reference |

| RPI-1 | H | Staphylococcus aureus | 10 | [5] |

| RPI-2 | 2-Cl | Staphylococcus aureus | 12 | [5] |

| RPI-5 | 4-Cl | Bacillus cereus | 11 | [5] |

| RPI-10 | 4-OH | Klebsiella pneumoniae | 15 | [5] |

Note: The agar well diffusion method was used. The diameter of the well is included in the zone of inhibition. The concentration of the tested compound is a critical parameter and should be consulted in the original reference.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of the antimicrobial potential of this compound derivatives.

Broth Microdilution Method for MIC Determination

This method is used to determine the minimum inhibitory concentration (MIC) of a substance, which is the lowest concentration that prevents visible growth of a microorganism.

Materials:

-

96-well microtiter plates

-

Mueller-Hinton Broth (MHB) for bacteria or RPMI-1640 for fungi

-

Test compounds (this compound derivatives) dissolved in a suitable solvent (e.g., DMSO)

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Standard antibiotic/antifungal drugs (positive controls)

-

Solvent control (negative control)

-

Incubator

Procedure:

-

Preparation of Compound Dilutions: A serial two-fold dilution of the test compounds is prepared in the appropriate broth directly in the 96-well plates. Typically, 100 µL of broth is added to each well, followed by 100 µL of the stock solution of the test compound into the first well. After mixing, 100 µL is transferred to the second well, and this process is repeated to create a concentration gradient. The final 100 µL from the last dilution well is discarded.

-

Inoculum Preparation: A suspension of the test microorganism is prepared in sterile saline or broth and its turbidity is adjusted to match a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria. The standardized inoculum is then diluted to achieve a final concentration of about 5 x 10⁵ CFU/mL in the wells.

-

Inoculation: Each well is inoculated with 10 µL of the standardized and diluted microbial suspension. A growth control well (broth and inoculum only) and a sterility control well (broth only) are included.

-

Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria and at a suitable temperature for 24-48 hours for fungi.

-

Interpretation: The MIC is determined as the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

Agar Well Diffusion Method

This method is used to assess the antimicrobial activity of a substance by measuring the diameter of the zone of growth inhibition around a well containing the substance.

Materials:

-

Mueller-Hinton Agar (MHA) plates

-

Test compounds dissolved in a suitable solvent

-

Bacterial or fungal inoculum standardized to 0.5 McFarland turbidity

-

Sterile cotton swabs

-

Sterile cork borer (6-8 mm diameter)

-

Standard antibiotic/antifungal drugs (positive controls)

-

Solvent control (negative control)

-

Incubator

Procedure:

-

Plate Preparation: A sterile cotton swab is dipped into the standardized microbial suspension, and the excess fluid is removed by pressing the swab against the inside of the tube. The swab is then used to evenly inoculate the entire surface of an MHA plate.

-

Well Creation: After the inoculum has dried, a sterile cork borer is used to punch wells of a defined diameter in the agar.

-

Application of Test Substance: A fixed volume (e.g., 100 µL) of the test compound solution is added to each well. The same volume of the standard antibiotic/antifungal and the solvent control are added to separate wells.

-

Incubation: The plates are incubated at 37°C for 18-24 hours for bacteria and at an appropriate temperature for fungi.

-

Measurement and Interpretation: The diameter of the zone of complete inhibition of microbial growth around each well is measured in millimeters. A larger zone of inhibition indicates greater antimicrobial activity.

Visualizing Workflows and Putative Mechanisms

To better understand the processes involved in the discovery and potential mode of action of this compound derivatives, the following diagrams have been generated using Graphviz.

Experimental Workflow

The general workflow for the synthesis and antimicrobial screening of this compound derivatives is a multi-step process.

Hypothesized Mechanism of Action: DNA Gyrase Inhibition

While the precise mechanism of action for this compound derivatives is still under investigation, molecular docking studies suggest a potential interaction with bacterial DNA gyrase, a type II topoisomerase essential for DNA replication.[6] Inhibition of this enzyme would disrupt DNA synthesis, leading to bacterial cell death.

Conclusion and Future Directions

This compound derivatives represent a promising class of compounds with demonstrable antimicrobial activity. The available data suggests that substitutions on the phenyl ring play a crucial role in modulating their potency and spectrum of activity. While preliminary studies and in silico models point towards DNA gyrase inhibition as a possible mechanism of action, further experimental validation is imperative. Future research should focus on synthesizing a broader range of derivatives to establish a more comprehensive structure-activity relationship, elucidating the precise molecular targets, and evaluating the in vivo efficacy and toxicity of the most promising candidates. Such efforts will be critical in advancing these compounds from promising scaffolds to potential clinical agents in the fight against infectious diseases.

References

- 1. researchgate.net [researchgate.net]

- 2. Molecular docking studies of some new imidazole derivatives for antimicrobial properties - Arabian Journal of Chemistry [arabjchem.org]

- 3. ACG Publications - Synthesis and antimicrobial evaluation of 2-thioxoimidazolidinone derivatives [acgpubs.org]

- 4. Synthesis and evaluation of the antimicrobial activities of 3-((5-phenyl-1,3,4-oxadiazol-2-yl)methyl)-2-thioxothiazolidin-4-one derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. ijpcbs.com [ijpcbs.com]

- 6. Design, synthesis, characterization, molecular docking and computational studies of this compound… [ouci.dntb.gov.ua]

Methodological & Application

Application Notes and Protocols: Synthesis of 3-Phenyl-2-thioxoimidazolidin-4-one

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed, step-by-step protocol for the synthesis of 3-Phenyl-2-thioxoimidazolidin-4-one, a heterocyclic compound of interest in medicinal chemistry and drug development. The synthesis is based on the reaction of glycine with phenyl isothiocyanate to form an intermediate, followed by acid-catalyzed cyclization. This method is reliable, with reported yields in the range of 80-90%.[1] This protocol includes information on reagents, reaction conditions, purification, and characterization of the final product.

Introduction

This compound, also known as 3-phenyl-2-thiohydantoin, belongs to the thiohydantoin class of heterocyclic compounds. Thiohydantoins are sulfur analogs of hydantoins and are recognized for their diverse pharmacological activities, including potential as anticonvulsant, antiviral, and anticancer agents. The synthesis of various thiohydantoin derivatives is a subject of ongoing research in the development of new therapeutic agents. The protocol described herein provides a straightforward and efficient method for the preparation of the 3-phenyl substituted 2-thioxoimidazolidin-4-one core structure.

Reaction Scheme

The synthesis of this compound is a two-step process:

-

Formation of Phenylthiocarbamoyl-glycine: Glycine reacts with phenyl isothiocyanate in a basic aqueous-organic medium to yield the open-chain intermediate, phenylthiocarbamoyl-glycine (PTC-glycine).

-